molecular formula C17H22N4O B5425249 N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-L-alaninamide

N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-L-alaninamide

Cat. No.: B5425249
M. Wt: 298.4 g/mol
InChI Key: YPJRMXOVRBZFLQ-ZDUSSCGKSA-N
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Description

This compound is a complex organic molecule that likely contains a pyridine and an alaninamide group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Alaninamide, on the other hand, would be derived from the amino acid alanine.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and alanine precursors. The exact method would depend on the specific substitutions on the pyridine and alanine groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of nitrogen and oxygen atoms, and it might exist in different tautomeric forms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and alaninamide groups, as well as any other substituents. It might undergo reactions typical of these groups, such as nucleophilic substitution or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and a certain optical activity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many pyridine derivatives are biologically active and are used in drugs with various mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses. It could also involve the development of new synthetic methods or the exploration of its reactivity .

Properties

IUPAC Name

(2S)-2-amino-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13(18)17(22)20-11-15-9-6-10-19-16(15)21(2)12-14-7-4-3-5-8-14/h3-10,13H,11-12,18H2,1-2H3,(H,20,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJRMXOVRBZFLQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=C(N=CC=C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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